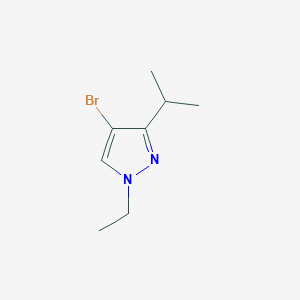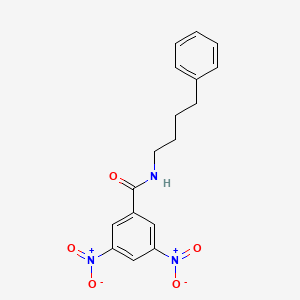![molecular formula C20H19F4NO4 B12470000 Ethyl 2-(4-{ethyl[(4-fluorophenyl)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B12470000.png)
Ethyl 2-(4-{ethyl[(4-fluorophenyl)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[4-(N-ethyl-4-fluorobenzamido)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a trifluoromethyl group, a fluorobenzamido group, and a hydroxypropanoate moiety, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-(N-ethyl-4-fluorobenzamido)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate typically involves multiple steps:
Formation of the Fluorobenzamido Intermediate: The initial step involves the reaction of 4-fluorobenzoic acid with N-ethylamine to form N-ethyl-4-fluorobenzamide.
Coupling with Phenyl Group: The N-ethyl-4-fluorobenzamide is then coupled with a phenyl group through a suitable coupling reaction, such as Suzuki-Miyaura coupling.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylation reagent under controlled conditions.
Formation of Hydroxypropanoate Moiety: The final step involves the esterification of the intermediate with ethyl 2-hydroxypropanoate under acidic or basic conditions.
Industrial Production Methods
Industrial production of ethyl 2-[4-(N-ethyl-4-fluorobenzamido)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as high-pressure liquid chromatography (HPLC) may be used for purification .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropanoate moiety, forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the amido group, potentially converting it to an amine.
Substitution: The fluorobenzamido group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
Ethyl 2-[4-(N-ethyl-4-fluorobenzamido)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique chemical structure makes it suitable for the development of advanced materials with specific properties, such as fluorinated polymers.
Biological Studies: It can be used as a probe in biological studies to investigate the interactions of fluorinated compounds with biological systems.
作用機序
The mechanism of action of ethyl 2-[4-(N-ethyl-4-fluorobenzamido)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and fluorobenzamido moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The hydroxypropanoate moiety may also contribute to the compound’s overall binding affinity and specificity.
類似化合物との比較
Similar Compounds
Ethyl 2-[4-(N-ethylbenzamido)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate: Lacks the fluorine atom in the benzamido group.
Ethyl 2-[4-(N-ethyl-4-chlorobenzamido)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate: Contains a chlorine atom instead of a fluorine atom in the benzamido group.
Ethyl 2-[4-(N-ethyl-4-methylbenzamido)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate: Contains a methyl group instead of a fluorine atom in the benzamido group.
Uniqueness
Ethyl 2-[4-(N-ethyl-4-fluorobenzamido)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate is unique due to the presence of the fluorine atom in the benzamido group, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
特性
分子式 |
C20H19F4NO4 |
|---|---|
分子量 |
413.4 g/mol |
IUPAC名 |
ethyl 2-[4-[ethyl-(4-fluorobenzoyl)amino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoate |
InChI |
InChI=1S/C20H19F4NO4/c1-3-25(17(26)13-5-9-15(21)10-6-13)16-11-7-14(8-12-16)19(28,20(22,23)24)18(27)29-4-2/h5-12,28H,3-4H2,1-2H3 |
InChIキー |
AFEBBJHRJWBRGJ-UHFFFAOYSA-N |
正規SMILES |
CCN(C1=CC=C(C=C1)C(C(=O)OCC)(C(F)(F)F)O)C(=O)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2,6-dimethylmorpholin-4-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12469923.png)

![3-chloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline](/img/structure/B12469937.png)
![4-[(6-Methoxypyridazin-3-yl)sulfamoyl]anilinium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate](/img/structure/B12469942.png)
![N-(2,4-dichlorophenyl)-6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanamide](/img/structure/B12469945.png)

![4-chloro-N-[3-(propan-2-yloxy)propyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12469954.png)
![1-(3-chlorophenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12469960.png)

![3-[({2-[4-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid](/img/structure/B12469973.png)
![N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]furan-2-carboxamide](/img/structure/B12469975.png)
![1-Oxo-1-phenylpropan-2-yl 4-({5-[2-(4-chlorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12469986.png)

![1-(3-chlorophenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12470003.png)
